molecular formula C13H10O6 B2934625 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 156426-82-3

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione

Cat. No.: B2934625
CAS No.: 156426-82-3
M. Wt: 262.217
InChI Key: WPIHCINHLYKZDQ-UHFFFAOYSA-N
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Description

3-Acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a bicyclic pyranopyrandione derivative characterized by a fused pyranone scaffold with a 7-methyl substituent and a 3-acetoacetyl functional group. This compound is synthesized via reactions involving 4-hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6a) and acetoacetylating agents, as reported in studies by Boutemeur-Kheddis et al. (2001) . Its structure is distinguished by the acetoacetyl moiety, which enhances its reactivity in nucleophilic additions and cyclization reactions compared to simpler hydroxy-substituted analogs. Key synthetic routes involve cerium(IV) ammonium nitrate (CAN)-mediated reactions or base-catalyzed aldol condensations, as observed in related pyranopyrandiones .

Properties

IUPAC Name

7-methyl-3-(3-oxobutanoyl)pyrano[3,2-c]pyran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c1-6(14)3-10(15)8-5-9-11(19-12(8)16)4-7(2)18-13(9)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIHCINHLYKZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C(=O)O2)C(=O)CC(=O)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic ester with a suitable aldehyde, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Condensation Reactions with Aromatic Amines

Reactions with aromatic amines yield 3-(arylaminomethylene)-6-methylpyran-2,4-dione derivatives via nucleophilic substitution and subsequent cyclization. For example:

  • Reactants : Aniline, p-toluidine, 4-nitroaniline.

  • Conditions : Reflux in ethanol or under ultrasound irradiation with p-toluenesulfonic acid (p-TSA) as a catalyst .

  • Products : Derivatives with yields ranging from 55–85% (Table 1).

AmineProduct Yield (%)Reaction Time (h)
Aniline603
p-Toluidine722.5
4-Nitroaniline584
Table 1 : Representative yields for condensation reactions with aromatic amines .

Oxidative Rearrangements

Oxidative agents like iodine (I₂) in DMSO or [hydroxy(tosyloxy)iodo]benzene (HTIB) induce rearrangements:

  • With I₂/DMSO : Forms 3-aryl-7-methylpyrano[4,3-b]pyran-4H,5H-diones via dehydrogenation .

  • With HTIB : Produces 3-aryl-7-methylpyrano[4,3-b]pyran-4H,5H-diones with yields of 55–83% , depending on the aryl substituent .

Domino Knoevenagel/Electrocyclization

A domino reaction involving Knoevenagel condensation followed by 6π-electrocyclization generates substituted pyrano[4,3-b]pyran-5-ones:

  • Reactants : Aldehydes (e.g., isobutyraldehyde, isovaleraldehyde).

  • Conditions : Catalyzed by piperidine or p-TSA under microwave irradiation .

  • Products : 2-Isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one (3a ) showed notable cytotoxicity (IC₅₀ = 6.7 μM) against SH-SY5Y neuroblastoma cells .

Complexation with Metal Cations

The enol form interacts with alkali and alkaline earth metals to form stable complexes:

  • Mechanism : Coordination via the enolate oxygen and heterocyclic oxygen atoms .

  • Association Constants (Log K) :

    • Li⁺: 3.2

    • Ca²⁺: 5.8

    • Mg²⁺: 5.5
      These values exceed those of crown-ether-based fluoroionophores, highlighting strong cation affinity .

Reactions with Hydrazines

Hydrazines induce ring-opening and re-cyclization:

  • Reactants : Hydrazine hydrate, thiosemicarbazide.

  • Products : Pyrazolyl derivatives (e.g., 1-(5-hydroxy-3-methylpyrazol-4-yl)-1,3-butanediones) .

  • Key Observation : Tautomerism in products confirmed by NMR and X-ray crystallography .

Key Structural and Mechanistic Insights

  • Enol-Keto Tautomerism : Fluorescence studies confirm two cis-enol forms, influencing reactivity and metal-binding behavior .

  • Electrophilic Substitution : The aromatic pyranopyrandione core undergoes nitration and halogenation at the C-3 position .

Scientific Research Applications

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting cellular pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrano[4,3-b]pyran-2,5-dione derivatives vary in substituents and fused rings, significantly altering their physicochemical and reactive properties. Below is a comparative analysis:

Compound Name Substituents/Fused Rings Melting Point (°C) Key Spectral Data (IR, $ ^1H $ NMR) Reactivity Highlights Reference
3-Acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione 3-Acetoacetyl, 7-methyl Not reported Not available Reacts with aromatic amines to form hydrazones; undergoes CAN-mediated furan annulation
4-Hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6a) 4-Hydroxy, 7-methyl 241–244 (decomp) IR: 1737, 1689 cm$ ^{-1} $; $ ^1H $: 5.64 (s, 1H), 10.51 (s, 1H) Precursor for CAN-mediated synthesis of furopyranones
4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) 4-Hydroxy, 7-phenyl Not reported $ ^1H $: 7.5–8.0 (m, 5H aromatic) Enhanced aromatic interactions; lower solubility in polar solvents
2H,5H-Pyrano[3,2-c]benzo[b]pyran-2,5-dione (17) Benzo-fused pyranone Not reported Not available Extended conjugation increases UV absorption; used in photochemical studies
3-Benzoyl-4,7-diphenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione 3-Benzoyl, 4,7-diphenyl Not reported Not available Microwave-assisted cyclization; high steric hindrance limits reactivity

Physicochemical Properties

  • Hydrogen Bonding :
    Hydroxy-substituted derivatives (6a, 6b) show strong O–H stretching in IR (~3450 cm$ ^{-1}$), absent in the acetoacetyl analog. The latter’s carbonyl groups (C=O) dominate IR spectra (~1737 cm$ ^{-1}$) .
  • Solubility : Phenyl-substituted analogs (6b) exhibit lower polarity and solubility in aqueous solvents compared to methyl or acetoacetyl derivatives .

Biological Activity

3-Acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis of this compound

The compound is synthesized through the condensation of triacetic lactone with malic acid in the presence of sulfuric acid. This reaction produces a pyranopyran-dione structure that exhibits notable resonance energy and aromatic properties, as demonstrated by electrophilic substitution reactions and NMR spectroscopy analysis .

Reaction Overview

ReactantsConditionsProducts
Triacetic lactone + Malic acidSulfuric acidThis compound

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases characterized by oxidative damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for further investigation as a natural antimicrobial agent .

Anti-inflammatory Effects

Studies have suggested that this compound may exert anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells. This selectivity is particularly promising for developing targeted cancer therapies.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of the compound using the DPPH radical scavenging method. The results indicated a dose-dependent scavenging effect, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria. These findings support its use as a lead compound for developing new antimicrobial agents.

Case Study 3: Cytotoxicity Evaluation

In vitro cytotoxicity tests on human cancer cell lines revealed that the compound significantly reduced cell viability at higher concentrations while sparing normal fibroblast cells. This selectivity underscores its potential as an anticancer agent.

Q & A

Q. What interdisciplinary approaches resolve challenges in scaling up lab-scale synthesis?

  • Answer : Collaborate with chemical engineers to model reactor dynamics (e.g., CFD for mixing efficiency). Pilot-scale experiments using microreactors or flow chemistry systems mitigate heat/mass transfer limitations observed in batch processes .

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